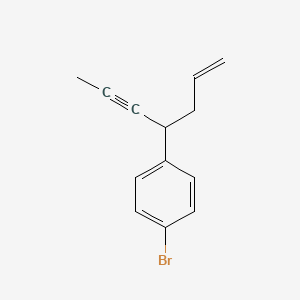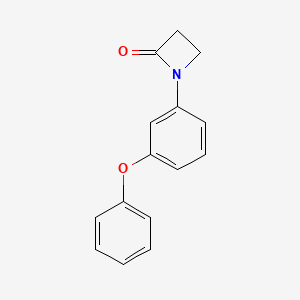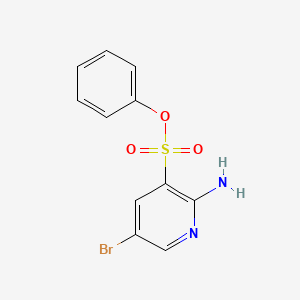![molecular formula C15H9ClF6N2O2 B12594590 Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)- CAS No. 634184-62-6](/img/structure/B12594590.png)
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(5-chloro-2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- is a compound that has garnered significant interest in the field of organic chemistry This compound is known for its unique structural features, which include trifluoromethyl groups and a chloro-hydroxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 5-chloro-2-hydroxybenzoyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or hydroxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The chloro-hydroxyphenyl moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Utilized as a protein degrader building block.
Uniqueness
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N’-(5-chloro-2-hydroxyphenyl)- is unique due to its combination of trifluoromethyl and chloro-hydroxyphenyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
634184-62-6 |
|---|---|
Molekularformel |
C15H9ClF6N2O2 |
Molekulargewicht |
398.69 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(5-chloro-2-hydroxyphenyl)urea |
InChI |
InChI=1S/C15H9ClF6N2O2/c16-9-1-2-12(25)11(6-9)24-13(26)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,25H,(H2,23,24,26) |
InChI-Schlüssel |
FWXPMMJLUSURGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)

![Stannane, bis[2,6-bis(trifluoromethyl)phenyl]dichloro-](/img/structure/B12594541.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)


